1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
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Overview
Description
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a ketone functional group. The thiazole ring is known for its aromaticity and biological activity, making this compound of interest in various fields of research.
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in a variety of ways . For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological processes . For example, they can help the body release energy from carbohydrates during metabolism and aid in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of activating agents like TBTU/HOBt/DIPEA or phosphonic acid anhydride (T3P/Py) to facilitate amide bond formation .
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and piperazine derivatives.
Scientific Research Applications
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Piperazine derivatives: Widely used in pharmaceuticals for their psychoactive and anti-parasitic properties
Properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-14-12(3)5-6-13(4)15(14)22-17/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOXDLYTCTMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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